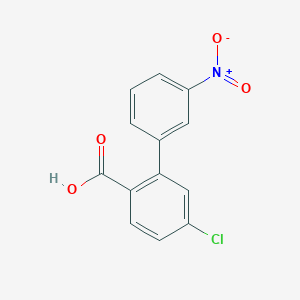

4-Chloro-2-(3-nitrophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO4/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVBTUYUYBVUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70690058 | |

| Record name | 5-Chloro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261932-22-2 | |

| Record name | 5-Chloro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Considerations for 4 Chloro 2 3 Nitrophenyl Benzoic Acid

Key Disconnections for the 4-Chloro-2-(3-nitrophenyl)benzoic acid Structure

The primary disconnection points in the target molecule are the carbon-carbon bond forming the biaryl linkage and the functional groups that can be introduced or modified from other functionalities.

The central challenge in synthesizing this compound is the formation of the C-C bond connecting the two phenyl rings. The most logical disconnection is at this biaryl linkage, leading to two substituted benzene (B151609) precursors. Two principal transition metal-catalyzed cross-coupling reactions are considered for this transformation: the Ullmann condensation and the Suzuki-Miyaura coupling.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of two aryl halides. byjus.com For this target molecule, a plausible disconnection involves a reaction between a 2,4-dihalobenzoic acid derivative and a 1-halo-3-nitrobenzene. The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (frequently over 200°C) and polar aprotic solvents. wikipedia.orgnih.gov However, modern advancements have introduced ligand-supported copper catalysts that operate under milder conditions. wikipedia.org

Suzuki-Miyaura Coupling: A more contemporary and widely used method is the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide or triflate. youtube.comyoutube.com This approach offers milder reaction conditions, higher functional group tolerance, and often better yields compared to the classic Ullmann reaction. nih.gov The disconnection would involve a 2-halobenzoic acid derivative and a (3-nitrophenyl)boronic acid, or vice versa.

Table 1: Comparison of Key Biaryl Coupling Strategies

| Feature | Ullmann Condensation | Suzuki-Miyaura Coupling |

| Catalyst | Copper (Cu) or Copper Salts (e.g., CuI) | Palladium (Pd) complexes (e.g., Pd(PPh₃)₄) |

| Coupling Partners | Two Aryl Halides | Aryl Halide/Triflate + Arylboronic Acid/Ester |

| Typical Conditions | High temperatures (>200°C), polar solvents (DMF, nitrobenzene) wikipedia.org | Milder temperatures, often requires a base (e.g., Na₂CO₃, K₂CO₃) youtube.com |

| Functional Group Tolerance | Limited; can be harsh for sensitive groups | High; tolerates a wide range of functional groups youtube.com |

| Scope | Traditionally for symmetric biaryls; unsymmetrical coupling is possible but can be low-yielding byjus.com | Broad scope for both symmetrical and unsymmetrical biaryls nih.gov |

The synthesis of the required precursors involves standard aromatic functionalization reactions. The sequence of these reactions is critical to achieve the correct substitution pattern due to the directing effects of the substituents.

Synthesis of the Benzoic Acid Moiety: A key precursor is a 2,4-disubstituted benzoic acid. For an Ullmann approach, a compound like 2-bromo-4-chlorobenzoic acid would be required. For a Suzuki coupling, either 2-bromo-4-chlorobenzoic acid or 4-chloro-2-formylbenzoic acid (which can be converted to a boronic ester) would be suitable. The synthesis of 4-chloro-2-nitrobenzoic acid, a related isomer, can be achieved by starting with toluene (B28343), performing nitration to get o-nitrotoluene, followed by oxidation of the methyl group to a carboxylic acid. quora.com A similar multi-step process would be required for the target precursors.

Synthesis of the Nitrophenyl Moiety: The required precursor is typically a 1-halo-3-nitrobenzene (e.g., 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene) for coupling reactions or (3-nitrophenyl)boronic acid for a Suzuki reaction. 1-Bromo-3-nitrobenzene can be synthesized by the nitration of bromobenzene, where the bromine atom directs the incoming nitro group primarily to the para and ortho positions, with the meta product formed as a minor isomer that must be separated. Alternatively, nitration of benzene followed by bromination can yield the meta-product more directly due to the meta-directing effect of the nitro group.

Table 2: Potential Precursor Synthesis Strategies

| Precursor | Potential Synthetic Route | Key Considerations |

| 2-Bromo-4-chlorobenzoic acid | 1. Start with 4-chlorotoluene. 2. Bromination at the ortho position to the methyl group. 3. Oxidation of the methyl group (e.g., with KMnO₄). | Control of regioselectivity during bromination is key. |

| (3-Nitrophenyl)boronic acid | 1. Start with 1-bromo-3-nitrobenzene. 2. Form a Grignard or organolithium reagent. 3. React with a trialkyl borate (B1201080) (e.g., B(OMe)₃) followed by acidic workup. youtube.com | Formation of the organometallic reagent can be sensitive to the nitro group. |

| 1-Iodo-3-nitrobenzene | 1. Start with 3-nitroaniline (B104315). 2. Diazotization with NaNO₂/HCl. 3. Sandmeyer-type reaction with potassium iodide (KI). | Standard, reliable method for introducing iodine. |

Strategic Approaches to Regioselective Synthesis of this compound

Achieving the specific 1,2,4-substitution pattern on one ring and the 1,3-pattern on the other requires careful strategic planning.

Introducing a substituent at the C-2 position (ortho to the carboxylic acid) of the 4-chlorobenzoic acid framework is a significant synthetic hurdle. The carboxylic acid group is a deactivating meta-director, making direct electrophilic substitution at the ortho position difficult. Strategies to overcome this include:

Directed Ortho-Metalation (DoM): The carboxylic acid group can be used as a directed metalation group (DMG). After protecting the acidic proton (e.g., as an ester), treatment with a strong base like lithium diisopropylamide (LDA) can selectively deprotonate the ortho position, creating a nucleophilic site for reaction with an electrophile.

Ullmann-Hurtley Reaction: A variant of the Ullmann reaction, the Hurtley reaction, specifically involves the coupling of o-bromobenzoic acid with various nucleophiles in the presence of copper. nih.gov This highlights that benzoic acids with ortho-halogen substitution are viable substrates for copper-catalyzed C-C bond formation.

Starting Material Control: The most straightforward approach is to begin with a precursor that already contains the desired ortho-substitution pattern, such as 2-bromo-4-chlorotoluene, and then oxidize the methyl group to the carboxylic acid in a later step. quora.com

The 1,3-substitution pattern on the nitrophenyl ring is relatively straightforward to achieve. The nitro group is a strong deactivating, meta-directing group. Therefore, performing an electrophilic aromatic substitution (e.g., halogenation) on nitrobenzene (B124822) will direct the incoming electrophile to the meta position. This makes precursors like 3-bromonitrobenzene or 3-chloronitrobenzene accessible starting materials for subsequent coupling reactions.

Protecting Group Strategies in the Synthesis of this compound Precursors

Given the presence of a reactive carboxylic acid group, protecting group chemistry is essential to prevent unwanted side reactions during the synthesis. organic-chemistry.org The carboxylic acid proton is acidic and will interfere with many organometallic reagents (e.g., Grignard, organolithium) and base-catalyzed reactions.

The most common strategy is to convert the carboxylic acid into an ester. The choice of ester depends on the conditions of the subsequent steps and the desired deprotection method. uchicago.edu

Methyl or Ethyl Esters: These are easily formed by Fischer esterification (acid-catalyzed reaction with the corresponding alcohol) or by reaction with an alkyl halide in the presence of a base. They are stable to a wide range of conditions but are typically removed by saponification (hydrolysis with a strong base like NaOH or KOH) followed by acidification. libretexts.org

Benzyl (B1604629) (Bn) Esters: Benzyl esters offer the advantage of being removable under neutral conditions via hydrogenolysis (H₂ gas with a palladium catalyst). libretexts.org This is a mild deprotection method that is compatible with many other functional groups.

tert-Butyl Esters: These are stable to basic conditions but can be removed under mild acidic conditions (e.g., with trifluoroacetic acid), offering an orthogonal deprotection strategy to base-labile esters. organic-chemistry.org

Table 3: Common Protecting Groups for the Carboxylic Acid Moiety

| Protecting Group | Structure | Protection Method | Deprotection Method | Key Advantages |

| Methyl Ester | -COOCH₃ | Fischer Esterification (MeOH, H⁺) | Base Hydrolysis (NaOH, H₂O) then H₃O⁺ | Readily available, stable to many reagents. libretexts.org |

| Benzyl Ester (Bn) | -COOCH₂Ph | Reaction with Benzyl Bromide (Base) | Hydrogenolysis (H₂, Pd/C) | Removed under mild, neutral conditions. libretexts.org |

| tert-Butyl Ester | -COOC(CH₃)₃ | Reaction with isobutylene (B52900) (H⁺ catalyst) | Acid Hydrolysis (e.g., TFA) | Stable to bases and nucleophiles; orthogonal to other esters. organic-chemistry.org |

Protection of the Carboxylic Acid Functionality

The presence of a carboxylic acid in one of the coupling partners, 2-bromo-4-chlorobenzoic acid, requires careful consideration. Carboxylic acids can interfere with the catalytic cycle of the Suzuki-Miyaura reaction. The acidic proton can react with the basic conditions often employed, and the carboxylate anion can coordinate to the palladium catalyst, potentially deactivating it. reddit.com Therefore, it is often necessary to protect the carboxylic acid group prior to the cross-coupling reaction.

The choice of a suitable protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal without affecting other functional groups in the molecule. oup.com For the synthesis of this compound, an ester is the most common and practical choice for protecting the carboxylic acid.

| Protecting Group | Method of Introduction | Method of Removal (Deprotection) | Key Considerations |

| Methyl Ester | Reaction with methanol (B129727) in the presence of an acid catalyst (e.g., HCl). chemicalbook.com | Saponification using a base (e.g., NaOH or KOH), followed by acidification. | The basic conditions for deprotection could potentially be harsh on other parts of the molecule. |

| Ethyl Ester | Reaction with ethanol (B145695) in the presence of an acid catalyst. | Saponification with a base. | Similar considerations to the methyl ester regarding basic deprotection conditions. |

| Benzyl Ester | Reaction with benzyl alcohol in the presence of an acid catalyst. | Hydrogenolysis (reaction with hydrogen gas and a palladium catalyst). oup.com | This method is advantageous as it proceeds under neutral conditions, which is beneficial given the presence of other sensitive functional groups. |

| tert-Butyl Ester | Reaction with isobutylene or tert-butanol (B103910) under acidic conditions. | Treatment with a strong acid (e.g., trifluoroacetic acid). | The acidic deprotection conditions are generally mild and compatible with many functional groups. |

Consideration of Nitro Group Compatibility

The nitro group is a strong electron-withdrawing group and its compatibility with the palladium-catalyzed Suzuki-Miyaura coupling is a crucial aspect to consider. Historically, the presence of nitro groups was sometimes considered problematic in cross-coupling reactions. However, recent advancements in catalyst systems and reaction conditions have demonstrated that the Suzuki-Miyaura reaction is generally tolerant of nitro groups. nih.govnih.gov

The electron-withdrawing nature of the nitro group can even be advantageous in some cases, as it can activate the aryl halide towards oxidative addition, a key step in the catalytic cycle. nih.gov Numerous studies have successfully employed nitro-substituted arylboronic acids and aryl halides in Suzuki-Miyaura couplings, achieving good to excellent yields of the desired biaryl products. nih.govbeilstein-journals.org

It is important to select a palladium catalyst and ligand system that is robust and efficient in the presence of the nitro group. Ligands such as phosphines (e.g., triphenylphosphine) or more specialized Buchwald-Hartwig ligands can be effective in promoting the coupling reaction. nih.gov The reaction conditions, including the choice of base and solvent, should also be optimized to ensure the stability of the nitro group and prevent any potential side reactions, such as reduction of the nitro group. organic-chemistry.org

In the context of the synthesis of this compound, the use of a well-defined palladium catalyst system should allow for the efficient coupling of the protected 2-bromo-4-chlorobenzoic acid with 3-nitrophenylboronic acid without compromising the integrity of the nitro functionality.

Synthetic Methodologies for 4 Chloro 2 3 Nitrophenyl Benzoic Acid

Classical Approaches to Biaryl Synthesis Applied to 4-Chloro-2-(3-nitrophenyl)benzoic acid

Prior to the widespread adoption of palladium-catalyzed coupling, classical methods such as the Ullmann reaction and Friedel-Crafts acylation were standard for biaryl synthesis. While often requiring harsh conditions, these methods represent foundational strategies for constructing the this compound scaffold.

The Ullmann reaction, traditionally involving the copper-mediated coupling of two aryl halides, is a long-established method for forming biaryl bonds. nih.gov The classic version of this reaction requires high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, typically as copper bronze. nih.govorganic-chemistry.org For the synthesis of an unsymmetrical biaryl like this compound, a cross-coupling approach would be necessary.

A plausible, though challenging, Ullmann-type route would involve the coupling of a 2,4-dihalobenzoic acid derivative with a halonitrobenzene. The reaction's success is often limited as classical Ullmann conditions have a reputation for erratic yields and are generally restricted to electron-deficient aryl halides. lscollege.ac.in Modern modifications of the Ullmann reaction, which may use ligands and catalytic amounts of copper, have expanded its scope and can proceed under milder conditions. rsc.orgmdpi.com For instance, the coupling of o-bromobenzoic acid with other aromatic compounds has been reported, suggesting the feasibility of using a substituted halobenzoic acid as one of the coupling partners. nih.gov However, achieving regioselectivity and good yields for this specific target molecule via an Ullmann condensation remains a significant synthetic hurdle.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, involving the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comrsc.org This reaction forms an aryl ketone, which can then be further functionalized.

A potential synthetic pathway to this compound using this methodology could begin with the Friedel-Crafts acylation of chlorobenzene (B131634) with 3-nitrobenzoyl chloride. This would produce a (4-chlorophenyl)(3-nitrophenyl)methanone. The primary challenges in this step are controlling the regioselectivity of the acylation on the chlorobenzene ring and the possibility of deactivation by the nitro group. organic-chemistry.org Following the acylation, the resulting ketone would require a subsequent oxidation step to convert the carbonyl bridge into the desired carboxylic acid on the chlorophenyl ring, a non-trivial transformation that could involve multi-step sequences. A patent for a related synthesis describes reacting 3-ethyl-4-nitrobenzoic acid chloride with an aromatic compound in a Friedel-Crafts acylation to form a (3-ethyl-4-nitrophenyl)-aryl-methanone, illustrating the general applicability of this approach. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions for the Biaryl Linkage

Modern organic synthesis heavily favors transition metal-catalyzed cross-coupling reactions for their high efficiency, functional group tolerance, and milder reaction conditions compared to classical methods. The Suzuki-Miyaura coupling is particularly prominent for the formation of C(sp²)–C(sp²) bonds.

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron compound with an organohalide, is arguably the most effective and widely used method for synthesizing biaryl compounds like this compound. organic-chemistry.orglibretexts.org The reaction's robustness and high yields have made it a staple in both academic and industrial settings. libretexts.org

The general scheme for synthesizing the target compound involves the coupling of two key fragments, as shown in the table below.

| Route | Fragment A (Organohalide) | Fragment B (Organoboron) |

| 1 | 2,4-Dichlorobenzoic acid or ester | (3-Nitrophenyl)boronic acid |

| 2 | 1-Bromo-3-nitrobenzene (B119269) or 1-chloro-3-nitrobenzene (B92001) | (4-Chloro-2-carboxyphenyl)boronic acid or its ester |

This approach offers flexibility in the choice of starting materials, depending on commercial availability and the reactivity of the specific substrates. A Korean patent describes a similar process where chloronitrobenzene is reacted with a phenylboronic acid derivative in the presence of a palladium catalyst and a base to produce nitrobiphenyl compounds. google.com

The success of the Suzuki-Miyaura coupling relies on the availability and stability of the organoboron precursors. nih.gov For the synthesis of this compound, the two principal boronic acid reagents are (3-nitrophenyl)boronic acid and a derivative of (4-chloro-2-carboxyphenyl)boronic acid.

(3-Nitrophenyl)boronic acid is a commercially available reagent. Alternatively, it can be synthesized from 3-bromonitrobenzene through lithiation followed by quenching with a trialkyl borate (B1201080) and subsequent hydrolysis.

The synthesis of (4-chloro-2-carboxyphenyl)boronic acid or its ester equivalent is more complex. It can be prepared from a corresponding dihalo-precursor, such as 2,4-dichlorotoluene. The synthesis might involve ortho-lithiation of a protected 4-chlorobenzoic acid derivative, followed by reaction with a borate ester. google.com The stability and ease of preparation of these boronic acids are key advantages of the Suzuki-Miyaura pathway. nih.gov

The heart of the Suzuki-Miyaura reaction is the palladium catalyst system, which typically consists of a palladium source and a ligand. The choice of catalyst and ligand is critical for achieving high yields, especially when dealing with sterically hindered or electronically deactivated substrates like chlorinated aryl compounds. organic-chemistry.orgresearchgate.net

Palladium Sources: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com

Ligands: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Triphenylphosphine (PPh₃): A standard, widely used ligand.

Bulky Phosphines: Ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tert-butylphosphines are often more effective for coupling unreactive aryl chlorides. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often providing higher catalyst stability and efficiency for challenging couplings. nih.gov

Biaryl Phosphine (B1218219) Ligands: Advanced, sterically demanding ligands like SPhos, XPhos, and RuPhos are known to be highly effective for coupling sterically hindered and deactivated aryl chlorides, leading to high turnover numbers and yields. organic-chemistry.orgresearchgate.net

A typical reaction setup would involve one of the organohalide/boronic acid pairs, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand or Pd(PPh₃)₄), and a base (such as K₂CO₃, K₃PO₄, or Cs₂CO₃) in a suitable solvent system like toluene (B28343)/water or dioxane/water. mdpi.comchemspider.com The careful selection and optimization of the catalyst, ligand, base, and solvent are essential to maximize the yield and purity of the final product, this compound. organic-chemistry.org

Stille Coupling and Negishi Coupling Methodologies

Stille Coupling

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organotin compound (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgopenochem.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups, making it a plausible route for the synthesis of this compound. openochem.orgorgsyn.org The reaction's success is largely due to the air and moisture stability of organostannanes. orgsyn.org

For the synthesis of the target molecule, a conceivable Stille coupling approach would involve the reaction of a 4-chloro-2-halobenzoic acid derivative (where the halide is typically iodine or bromine for higher reactivity) with a (3-nitrophenyl)trialkylstannane. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is commonly employed. organic-chemistry.orgorgsyn.org The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.org Recent advancements have introduced more active catalysts and ligands, allowing the use of less reactive aryl chlorides and milder reaction conditions. orgsyn.org The inclusion of copper(I) salts can also enhance the reactivity, particularly for sterically hindered substrates. orgsyn.org

A representative, though generalized, reaction is shown below:

Table 1: Representative Conditions for Stille Coupling in Biaryl Synthesis

| Component | Example | Role |

| Aryl Halide | 4-Chloro-2-iodobenzoic acid derivative | Electrophile |

| Organostannane | (3-Nitrophenyl)tributylstannane | Nucleophile |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Palladium source |

| Ligand | PPh₃ or other phosphine ligands | Stabilizes and activates the catalyst |

| Solvent | Toluene, DMF, or THF | Reaction medium |

| Temperature | 80-120 °C | To facilitate the reaction |

This table presents typical components and conditions for Stille coupling reactions based on established literature for biaryl synthesis.

Negishi Coupling

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds by reacting an organozinc compound with an organic halide or triflate. nih.govbeilstein-journals.org A key advantage of the Negishi reaction is the high reactivity of the organozinc reagents. beilstein-journals.org This methodology could be effectively applied to synthesize this compound.

A potential synthetic route would involve the coupling of a 4-chloro-2-halobenzoic acid derivative with a (3-nitrophenyl)zinc halide. Alternatively, a 4-chloro-2-(halozinc)benzoic acid derivative could be reacted with a 1-halo-3-nitrobenzene. Palladium catalysts like Pd(PPh₃)₄ or nickel catalysts are commonly used. wikipedia.org The reaction generally proceeds under mild conditions and demonstrates broad functional group tolerance. Recent developments have focused on creating more robust catalysts that are effective at low loadings and can couple a wider range of substrates, including less reactive aryl chlorides. nih.govfrontiersin.org

Table 2: Representative Conditions for Negishi Coupling in Biaryl Synthesis

| Component | Example | Role |

| Aryl Halide | 4-Chloro-2-bromobenzoic acid derivative | Electrophile |

| Organozinc Reagent | (3-Nitrophenyl)zinc chloride | Nucleophile |

| Catalyst | Pd(OAc)₂ with a phosphine ligand or Ni(acac)₂ | Catalyst |

| Solvent | THF or DMF | Reaction medium |

| Temperature | Room temperature to 80 °C | To facilitate the reaction |

This table presents typical components and conditions for Negishi coupling reactions based on established literature for biaryl synthesis.

Direct Arylation Approaches for the Synthesis of this compound

Direct arylation via C-H bond activation is an increasingly important and atom-economical method for the synthesis of biaryl compounds. organic-chemistry.org This approach avoids the pre-functionalization of one of the aromatic partners (e.g., conversion to an organometallic reagent), thus shortening the synthetic sequence. The synthesis of this compound could potentially be achieved through the palladium-catalyzed direct arylation of 4-chlorobenzoic acid with a 1-halo-3-nitrobenzene.

In this scenario, the carboxylic acid group can act as a directing group, facilitating the activation of the ortho C-H bond. nih.govacs.org The reaction typically requires a palladium catalyst, a suitable ligand, a base, and often a high-boiling point solvent. The catalytic cycle is thought to involve the coordination of the palladium to the directing group, followed by C-H activation to form a palladacycle intermediate, which then undergoes oxidative addition with the aryl halide and reductive elimination to furnish the biaryl product. The development of highly active catalytic systems has expanded the scope of this reaction to include a variety of substrates. organic-chemistry.org

Table 3: Representative Conditions for Direct Arylation in Biaryl Synthesis

| Component | Example | Role |

| Arene | 4-Chlorobenzoic acid | Substrate with C-H bond to be functionalized |

| Aryl Halide | 1-Bromo-3-nitrobenzene | Arylating agent |

| Catalyst | Pd(OAc)₂ | Palladium source |

| Ligand | Phosphine or N-heterocyclic carbene (NHC) ligands | To promote C-H activation |

| Base | K₂CO₃, Cs₂CO₃, or KOAc | To facilitate C-H activation |

| Solvent | DMA, DMF, or Toluene | Reaction medium |

| Temperature | 100-150 °C | To drive the reaction |

This table presents typical components and conditions for direct arylation reactions based on established literature for biaryl synthesis.

Palladium, Nickel, and Copper-Catalyzed Reactions

Beyond the specifically named couplings, a broader range of transition metal-catalyzed reactions are available for the synthesis of this compound.

Palladium-Catalyzed Reactions: As discussed, palladium is a cornerstone of modern cross-coupling chemistry. Suzuki-Miyaura coupling, which involves the reaction of an arylboronic acid with an aryl halide, is a highly favored method due to the stability and low toxicity of boronic acids. The synthesis of the target compound could be envisioned via the coupling of 4-chloro-2-halobenzoic acid with (3-nitrophenyl)boronic acid. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed cross-couplings, such as the Suzuki-Miyaura or Negishi-type reactions, can be employed for the synthesis of biaryls from aryl chlorides, which are often less reactive in palladium-catalyzed systems. nih.gov A nickel-catalyzed coupling of a 4-chloro-2-halobenzoic acid derivative with a (3-nitrophenyl) organometallic reagent is a viable synthetic route.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly the Ullmann condensation, represent one of the oldest methods for forming aryl-aryl bonds. wikipedia.org While traditional Ullmann reactions require harsh conditions, modern advancements have led to the development of more efficient, ligand-assisted copper-catalyzed couplings that proceed under milder conditions. organic-chemistry.org For the synthesis of this compound, a copper-catalyzed coupling of a 4-chloro-2-halobenzoic acid with a 3-nitro-substituted aromatic compound could be considered.

Table 4: Overview of Transition Metal-Catalyzed Reactions for Biaryl Synthesis

| Metal | Coupling Partners | Typical Catalyst/Ligand System |

| Palladium | Aryl halide + Arylboronic acid (Suzuki) | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos |

| Nickel | Aryl halide + Arylboronic acid/Organozinc | NiCl₂(dppp), Ni(COD)₂ / PCy₃ |

| Copper | Aryl halide + Phenol/Amine (Ullmann) | CuI / Phenanthroline, L-proline |

This table provides a general overview of catalyst systems for different metal-catalyzed biaryl synthesis reactions.

Other C-C Bond Forming Reactions for the Synthesis of this compound

Directed Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org This method relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a highly reactive aryllithium species. This intermediate can then be quenched with an electrophile to introduce a substituent at the ortho position.

For the synthesis of this compound, the carboxylic acid group of 4-chlorobenzoic acid can act as a DMG. Treatment of 4-chlorobenzoic acid with a strong base like s-butyllithium in the presence of a ligand such as TMEDA (tetramethylethylenediamine) would generate a dianion, with lithiation occurring at the 2-position. This ortho-lithiated species could then be reacted with a suitable electrophilic 3-nitrophenyl source, such as a 3-nitrophenyl halide in the presence of a transition metal catalyst, or potentially a nitro-substituted aryliodonium salt, to form the desired biaryl linkage.

Table 5: Key Reagents in a Directed Ortho-Metalation Strategy

| Reagent | Function |

| 4-Chlorobenzoic acid | Starting material with a DMG |

| s-Butyllithium/TMEDA | Strong base/ligand for ortho-lithiation |

| 1-Iodo-3-nitrobenzene (with a catalyst) | Electrophilic coupling partner |

This table outlines the principal reagents for a hypothetical DoM-based synthesis of the target compound.

Radical-Mediated Biaryl Coupling

Radical-mediated reactions offer an alternative pathway for the formation of C-C bonds. These reactions often proceed under mild conditions and can be initiated by various methods, including the use of radical initiators, photoredox catalysis, or transition metals. acs.orgnih.gov

A potential radical-based synthesis of this compound could involve the generation of a 3-nitrophenyl radical, which would then add to 4-chlorobenzoic acid or a derivative. For instance, 3-nitroaniline (B104315) could be converted to its corresponding diazonium salt, which upon treatment with a reducing agent (e.g., a copper salt in a Gomberg-Bachmann type reaction) would generate the 3-nitrophenyl radical. rsc.org This radical could then attack the 4-chlorobenzoic acid ring. Alternatively, modern photoredox catalysis could be employed to generate the aryl radical under milder conditions. While controlling regioselectivity can be a challenge in radical reactions, they represent a mechanistically distinct and valuable approach. acs.orgnih.gov

Electrophilic/Nucleophilic Aromatic Substitution with Subsequent Functionalization

The synthesis of this compound can also be envisioned through a series of classical electrophilic and nucleophilic aromatic substitution reactions, followed by functional group interconversions.

One plausible, albeit potentially lengthy, route could start with a Friedel-Crafts acylation. For example, 3-nitrobenzoyl chloride could be reacted with chlorobenzene under Lewis acid catalysis (e.g., AlCl₃) to form a benzophenone (B1666685) intermediate. google.com The regioselectivity of this acylation would need to be carefully controlled. The resulting ketone would then need to be converted to the final benzoic acid structure, which is not a trivial transformation.

Alternatively, a nucleophilic aromatic substitution (SNA) approach could be considered. For example, a suitably activated 4-chloro-2-halobenzoic acid derivative could react with a nucleophilic 3-nitrophenyl species. However, generating a nucleophilic 3-nitrophenyl anion is challenging. A more feasible SNA reaction might involve the reaction of a highly electron-deficient dinitro-chlorobenzene with a carboxylated aryl nucleophile, followed by selective reduction of one nitro group and diazotization/Sandmeyer reaction to install the chloro group, and subsequent nitration. Such multi-step classical approaches are often less efficient than modern cross-coupling methods but remain a fundamental part of the synthetic chemist's toolkit.

Functional Group Introduction and Interconversion for this compound

The strategic placement of the carboxylic acid, nitro, and chloro groups is paramount for the successful synthesis of the target molecule. These groups are typically installed on the precursor molecules prior to the final carbon-carbon bond-forming reaction.

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety is a defining feature of the target molecule. In the context of the proposed Suzuki coupling, this group would be present on the halogenated coupling partner, for instance, 2-bromo-4-chlorobenzoic acid. There are several established methods for synthesizing such precursors.

One common method is the Sandmeyer reaction, starting from an appropriately substituted aniline (B41778). For example, 2-amino-4-chlorobenzoic acid can be converted to 2-bromo-4-chlorobenzoic acid. guidechem.com This process involves the diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid at low temperatures (e.g., 0°C), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst. guidechem.com

Another route involves the direct oxidation of a methyl group on a toluene precursor. For instance, a compound like 4-chloro-2-bromotoluene could be oxidized using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium to yield the corresponding benzoic acid. guidechem.comquora.com The carboxylic acid group can also be introduced by the hydrolysis of a nitrile group, which itself can be installed via a Sandmeyer reaction on an aniline or through nucleophilic substitution on an aryl halide.

It is also common practice to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) during the coupling reaction to prevent side reactions. chemicalbook.com This is achieved by reacting the carboxylic acid with an alcohol like methanol (B129727) under acidic conditions. chemicalbook.com The ester is then hydrolyzed back to the carboxylic acid in a final step after the biphenyl (B1667301) skeleton has been formed.

Introduction of the Nitro Group

The nitro group is introduced onto the second precursor, (3-nitrophenyl)boronic acid. The synthesis of this reagent typically starts with a nitration reaction on a benzene (B151609) derivative. A standard and effective method is the electrophilic aromatic substitution of a benzene ring using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). mdpi.com

Starting from 1-chloro-3-nitrobenzene or 3-nitroaniline, the boronic acid functionality can be introduced. chemicalbook.com For instance, (3-nitrophenyl)boronic acid is a commercially available reagent often used in Suzuki coupling reactions. chemicalbook.comsigmaaldrich.com Its synthesis from 3-nitroaniline can be achieved through diazotization followed by reaction with boric acid and a copper catalyst.

The directing effects of substituents on the aromatic ring are crucial for achieving the desired regiochemistry. The nitro group is a strong deactivating and meta-directing group, which is why starting with nitrobenzene (B124822) would lead to substitution at the meta-position if another electrophilic substitution were performed.

Introduction of the Chloro Substituent

The chloro substituent is introduced onto the benzoic acid portion of the molecule. As with the other functional groups, this is typically done at the precursor stage. The synthesis of 4-chloro-3-nitrobenzoic acid, an isomer of one of the potential precursors, is well-documented and involves the nitration of p-chlorobenzoic acid. mdpi.com In this reaction, the carboxylic acid group directs the incoming nitro group to the meta position (position 3), while the chloro group directs ortho and para. The combination of these effects leads to the formation of 4-chloro-3-nitrobenzoic acid. mdpi.com

For the synthesis of the desired 2-bromo-4-chlorobenzoic acid precursor, a common route starts with 2-amino-4-chlorobenzoic acid, where the chloro group is already in place. guidechem.com The bromo group is then introduced via the Sandmeyer reaction as described previously. This strategic order of reactions leverages the directing effects of the existing functional groups to ensure the correct placement of the incoming substituents.

Green Chemistry Principles and Sustainable Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the application of green chemistry principles. chemrxiv.orginovatus.es For a multi-step synthesis like that of this compound, these principles can be applied to various stages, particularly the key Suzuki-Miyaura cross-coupling step. rsc.org

Solvent-Free Reactions and Alternative Solvents

A primary goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. The Suzuki-Miyaura reaction, traditionally performed in organic solvents like toluene or dioxane, has been adapted to more environmentally benign conditions. inovatus.es

Aqueous Media: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Procedures have been developed for Suzuki couplings using water as the sole reaction solvent, often with the aid of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) to facilitate the reaction between organic substrates and aqueous bases. acs.org

Alternative Solvents: Other green solvents such as tert-amyl alcohol have been successfully employed for nickel-catalyzed Suzuki couplings, offering a less harmful alternative to traditional solvents. nih.gov

Solvent-Free Conditions: Significant research has focused on performing Suzuki reactions under solvent-free or solid-state conditions. researchgate.netresearchgate.nettandfonline.com These reactions can be facilitated by mechanochemical methods, such as ball milling, which can lead to high yields in short reaction times without the need for any solvent. researchgate.netnih.gov Research indicates that water formed as a byproduct in the side reaction of arylboronic acid trimerization can play a crucial role in facilitating the solid-state reaction. researchgate.net

| Reaction Condition | Solvent | Catalyst System | Advantages |

| Traditional | Toluene, Dioxane | Pd(PPh₃)₄ / Base | Well-established, high yields |

| Aqueous | Water | Pd/C / Phase-Transfer Catalyst | Environmentally benign, safe |

| Green Solvent | tert-Amyl Alcohol | Nickel Catalyst | Reduced toxicity |

| Solvent-Free | None (Solid-State) | Pd(OAc)₂ / Base | Minimal waste, high efficiency |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com

The Suzuki-Miyaura coupling is generally considered to have a high atom economy because its byproducts are typically simple, water-soluble inorganic salts (from the base) and boronic acid derivatives, which are easily separated from the organic product. libretexts.orgjocpr.com This minimizes the generation of hazardous waste.

Catalyst Efficiency and Recycling: Using highly efficient catalysts at very low loadings (mol %) reduces the amount of heavy metal required. Developing heterogeneous catalysts (e.g., palladium on carbon) or recyclable homogeneous catalysts can significantly decrease waste and cost, as the catalyst can be recovered and reused over multiple cycles. mdpi.com

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can save on solvents, reagents, and energy, while also reducing waste. acs.org For example, a protocol that combines the in-situ generation of a trialkylborane from an alkene followed by its cross-coupling with an aryl halide in a one-pot fashion has been shown to be highly atom-economical. acs.org

Choice of Reagents: The choice of coupling partners can influence atom economy. While arylboronic acids are standard, the use of triarylboranes can, in principle, allow for the transfer of all three aryl groups, representing a more atom-economical use of the boron reagent. acs.orgacs.org

By carefully selecting synthetic routes and reaction conditions that align with green chemistry principles, the production of complex molecules like this compound can be made more sustainable and efficient. inovatus.es

Catalyst Recycling and Heterogeneous Catalysis

The economic and environmental viability of large-scale synthesis is significantly enhanced by the ability to recycle the catalyst. In the context of synthesizing this compound via Suzuki-Miyaura coupling, the use of heterogeneous palladium catalysts is a key strategy for achieving this. These catalysts are immobilized on solid supports, which facilitates their separation from the reaction mixture and subsequent reuse.

Magnetic Nanoparticles as Catalyst Supports:

A particularly effective approach involves the use of palladium nanoparticles supported on magnetic materials, such as iron oxide (Fe₃O₄) nanoparticles. nih.govnih.govkchem.org This methodology offers a straightforward and efficient method for catalyst recovery using an external magnet, thereby avoiding tedious filtration or centrifugation processes. kchem.org The catalyst, often a palladium complex immobilized on the surface of modified magnetic nanoparticles, has demonstrated high activity and stability. nih.govnih.gov For the synthesis of biaryl compounds, these magnetically recyclable nanocatalysts have been shown to be effective for multiple reaction cycles with minimal loss of activity. kchem.org

For the synthesis of this compound, a plausible heterogeneous catalyst would be a palladium complex supported on amine-functionalized silica-coated magnetic nanoparticles. The reaction would proceed by coupling a suitable 4-chloro-2-halobenzoic acid derivative with 3-nitrophenylboronic acid in the presence of this catalyst.

Other Heterogeneous Supports:

Besides magnetic nanoparticles, other materials like zeolites, polymers, and activated carbon have been explored as supports for palladium catalysts. For instance, palladium supported on mordenite (B1173385) (a type of zeolite) has been shown to be an efficient heterogeneous catalyst for Suzuki coupling reactions. mdpi.com Similarly, polymeric supports for palladium-N-heterocyclic carbene (NHC) complexes have been developed, exhibiting high catalytic activity and reusability in the coupling of aryl chlorides. rsc.org

| Catalyst Support | Catalyst Example | Key Advantages | Recyclability (Reported Cycles) |

| Magnetic Nanoparticles | Pd complex on Fe₃O₄@SiO₂ | Easy separation with a magnet, high surface area | Up to 16 cycles with minimal activity loss organic-chemistry.org |

| Zeolites | Pd/H-MOR | High thermal stability, shape selectivity | Multiple cycles with slight decrease in activity mdpi.com |

| Polymers | Pd-NHC on polystyrene | Tunable properties, good stability | At least 5 cycles with retained activity rsc.org |

Advanced Synthetic Techniques for this compound Production

To further enhance the efficiency, safety, and scalability of the synthesis of this compound, advanced manufacturing technologies are being explored.

Flow Chemistry and Continuous Processing Approaches

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated, continuous production. For the synthesis of biaryl compounds like this compound, a continuous flow Suzuki-Miyaura coupling process can be implemented.

In a typical setup, solutions of the 4-chloro-2-halobenzoic acid derivative and 3-nitrophenylboronic acid, along with a suitable base, are pumped and mixed before entering a heated reactor column packed with a heterogeneous palladium catalyst. The product stream continuously exits the reactor and can be directed to an in-line purification module. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The use of a packed-bed reactor with a heterogeneous catalyst also simplifies catalyst recycling, as the catalyst remains in the reactor for continuous use. rsc.org

| Parameter | Batch Reaction | Flow Reaction |

| Reaction Time | Several hours | Minutes to hours |

| Heat Transfer | Limited by vessel size | Excellent |

| Safety | Potential for thermal runaway | Inherently safer |

| Scalability | Difficult | Straightforward |

| Productivity | Lower | Higher |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions. In the context of the Suzuki-Miyaura coupling for the synthesis of this compound, microwave irradiation can dramatically reduce reaction times from hours to minutes. This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid and uniform temperature increase.

The synthesis would involve placing the reactants (a 4-chloro-2-halobenzoic acid derivative and 3-nitrophenylboronic acid), a palladium catalyst, and a suitable base in a microwave-transparent vessel and irradiating the mixture in a dedicated microwave reactor. This technique has been successfully applied to the synthesis of a variety of biaryl compounds, often with improved yields and cleaner reaction profiles compared to conventional heating methods. nih.gov The combination of microwave heating with a heterogeneous catalyst can further enhance the sustainability of the process by allowing for rapid synthesis and easy catalyst recycling. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield |

| 4-chloro-2-iodobenzoic acid | 3-nitrophenylboronic acid | Pd(PPh₃)₄ | Microwave, 120 °C, 15 min | >90% (representative) |

| 4-chloro-2-bromobenzoic acid | 3-nitrophenylboronic acid | PdCl₂(dppf) | Microwave, 150 °C, 20 min | >85% (representative) |

Photochemical Routes to Biaryl Systems

Photochemical methods offer a unique approach to the formation of carbon-carbon bonds, often proceeding under mild conditions without the need for thermal activation. While less common than palladium-catalyzed methods for this specific transformation, photochemical routes for the synthesis of biaryl compounds are an area of active research.

One potential photochemical strategy for the synthesis of this compound could involve a dual photoredox/nickel-catalyzed cross-coupling. nih.gov In such a system, a photocatalyst absorbs visible light and initiates a single-electron transfer process, which in turn facilitates the catalytic cycle of a nickel complex to couple the two aryl fragments. This approach avoids the use of palladium and can often tolerate a wide range of functional groups.

Another conceptual photochemical route could involve the generation of an aryl radical from a suitable precursor of one of the benzoic acid derivatives, which could then add to the other aromatic ring. However, controlling the regioselectivity of such reactions can be challenging. Research in this area is ongoing to develop more efficient and selective photochemical methods for biaryl synthesis.

Chemical Reactivity and Transformations of 4 Chloro 2 3 Nitrophenyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety of 4-Chloro-2-(3-nitrophenyl)benzoic acid

The carboxylic acid group is a versatile functional group that can undergo a range of reactions, including esterification, amidation, reduction, and conversion to the corresponding acid chloride.

Amidation: The synthesis of amides from this compound has been documented, particularly in the context of producing herbicidal compounds. The general approach involves the conversion of the carboxylic acid to the more reactive acid chloride, which is then treated with an appropriate amine. For instance, the N-methyl amide of this compound has been prepared as part of the synthesis of N-(phosphonomethyl)glycine derivatives. This transformation highlights the utility of the amidation reaction for introducing further functionality to the molecule.

A specific example involves the reaction of the corresponding acid chloride with N-(phosphonomethyl)glycine trimethyl ester to yield an intermediate that is subsequently deprotected to the final herbicidal product.

| Reactant 1 | Reactant 2 | Product |

| 4-Chloro-2-(3-nitrophenyl)benzoyl chloride | N-(phosphonomethyl)glycine trimethyl ester | N-[4-chloro-2-(3-nitrophenyl)benzoyl]-N-(phosphonomethyl)glycine trimethyl ester |

The reduction of the carboxylic acid moiety in this compound to a primary alcohol or an aldehyde is a feasible transformation, although specific documented examples for this compound are scarce. Generally, strong reducing agents like lithium aluminum hydride (LiAlH₄) would be required to reduce the carboxylic acid to the corresponding primary alcohol, (4-chloro-2-(3-nitrophenyl)phenyl)methanol. However, care must be taken as such potent reducing agents can also reduce the nitro group.

Selective reduction to the aldehyde is more challenging and would necessitate the use of milder, more specialized reducing agents, or a two-step process involving initial conversion to a derivative like an acid chloride or ester followed by a controlled reduction.

Decarboxylation, the removal of the carboxyl group, from this compound is not a commonly reported reaction. Aromatic carboxylic acids are generally stable and require harsh conditions for decarboxylation, often involving high temperatures and the use of catalysts like copper. The presence of the electron-withdrawing nitro group might influence the reaction conditions required for decarboxylation, but specific studies on this transformation for this molecule are not available.

The conversion of this compound to its acid chloride, 4-Chloro-2-(3-nitrophenyl)benzoyl chloride, is a key step in enhancing its reactivity for subsequent nucleophilic acyl substitution reactions, such as the amidation described previously. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acid chloride is a highly reactive intermediate that can readily react with a variety of nucleophiles, including amines, alcohols, and carbanions, to form the corresponding amides, esters, and ketones, respectively.

| Reactant | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) | 4-Chloro-2-(3-nitrophenyl)benzoyl chloride |

Reactions Involving the Nitro Group on the Phenyl Ring of this compound

The nitro group is a strong electron-withdrawing group that deactivates the phenyl ring towards electrophilic substitution but can be readily transformed into other functional groups, most notably an amino group.

The reduction of the nitro group in this compound to the corresponding amine, 2-(3-aminophenyl)-4-chlorobenzoic acid, is a fundamental transformation. While specific documented procedures for this exact molecule are not prevalent in the readily available literature, this conversion can be accomplished using a variety of standard reducing agents.

Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or the use of metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid). The choice of reducing agent can be critical to avoid the reduction of the carboxylic acid group or dehalogenation. For instance, catalytic hydrogenation with certain catalysts might also reduce the carboxylic acid if conditions are not carefully controlled.

The resulting amino-substituted biphenyl (B1667301) carboxylic acid would be a valuable intermediate for the synthesis of a range of other derivatives, including dyes, pharmaceuticals, and polymers, by leveraging the reactivity of the newly formed amino group in reactions such as diazotization and coupling.

| Starting Material | Typical Reducing Agents | Product |

| This compound | H₂/Pd, Sn/HCl, Fe/HCl | 2-(3-Aminophenyl)-4-chlorobenzoic acid |

Nucleophilic Aromatic Substitution Activated by the Nitro Group

The 3-nitrophenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily due to the presence of the strongly electron-withdrawing nitro (NO₂) group. libretexts.orgwikipedia.org Electron-withdrawing groups decrease the electron density of the aromatic ring, making it electrophilic and thus more amenable to attack by nucleophiles. masterorganicchemistry.comyoutube.com

The mechanism for SNAr reactions involves two main steps: the nucleophile attacks the electron-deficient ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orglibretexts.org For substitution to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orglibretexts.org In the case of the 3-nitrophenyl moiety, the nitro group is meta to the point of attachment to the other phenyl ring. While it activates the ring towards nucleophilic attack in general, it does not direct substitution to a specific position in the absence of a suitable leaving group ortho or para to it. However, its powerful activating nature makes the entire ring system more susceptible to nucleophilic attack compared to an unsubstituted benzene (B151609) ring.

Formation of Azoxy, Azo, and Hydrazobenzenes

The nitro group on the 3-nitrophenyl ring is a key functional group for transformations involving reduction. Depending on the reducing agent and the reaction conditions, the nitro group can be selectively reduced to various oxidation states, leading to the formation of azoxy, azo, and hydrazo compounds. chemeurope.comscilit.com

The reduction of aromatic nitro compounds can proceed through a series of intermediates. Mild reducing agents or specific conditions can isolate these intermediates.

Azoxy Compounds: These are often formed under neutral or slightly alkaline conditions. For instance, the reduction of nitroarenes using reagents like sodium borohydride (B1222165) in the presence of bismuth can yield azoxyarenes. scilit.com

Azo Compounds: Treatment of aromatic nitro compounds with certain metal hydrides, such as lithium aluminium hydride, or with zinc metal and sodium hydroxide (B78521) can produce azo compounds. chemeurope.com

Hydrazo Compounds (Hydrazobenzenes): Further reduction of azo or azoxy compounds, for example with hydrazine (B178648) hydrate (B1144303) catalyzed by ultrasonically activated nickel, yields hydrazobenzenes. scilit.com Complete reduction typically leads to the corresponding amine. niscpr.res.in

The selective reduction to these intermediates is a valuable synthetic tool.

| Product Type | Typical Reagents/Conditions | Reference |

| Azoxyarenes | Sodium Borohydride/Bismuth, Ultrasonically Activated Nickel | scilit.com |

| Azo Compounds | Lithium Aluminium Hydride, Zinc/NaOH | chemeurope.com |

| Hydrazobenzenes | Hydrazine Hydrate/Ultrasonically Activated Nickel | scilit.com |

Reactivity of the Chloro Substituent on the Phenyl Ring of this compound

The chloro substituent on the other phenyl ring provides another site for significant chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

The chlorine atom can act as a leaving group in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.orglibretexts.org These reactions typically involve the oxidative addition of the aryl halide to a Pd(0) complex. libretexts.org

Heck Reaction: This reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org While aryl chlorides are generally less reactive than bromides or iodides, advancements in catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have made their use more feasible. organic-chemistry.org

Sonogashira Reaction: This reaction involves the coupling of the aryl chloride with a terminal alkyne. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Similar to the Heck reaction, the reactivity of aryl chlorides can be challenging, but specialized ligands and conditions can facilitate the reaction. nih.gov

| Reaction | Coupling Partner | Key Catalyst Components | Product | Reference |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | wikipedia.orglibretexts.org |

Nucleophilic Aromatic Substitution of the Chloride

The chloro substituent can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org The reactivity of the ring towards this substitution is enhanced by the presence of electron-withdrawing groups. libretexts.org In this compound, the carboxylic acid group and the 3-nitrophenyl group both act as electron-withdrawing substituents, activating the ring for nucleophilic attack. The carboxylic acid group is ortho to the chlorine, and the nitrophenyl group is also ortho, which should provide stabilization for the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack at the carbon bearing the chlorine atom. libretexts.orglibretexts.org

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen atom is swapped with a metal, typically from an organometallic reagent. wikipedia.org This reaction is commonly used to prepare organolithium or Grignard reagents from aryl halides. wikipedia.orgethz.ch Treating this compound with a strong organometallic base, such as n-butyllithium or t-butyllithium, could potentially lead to the exchange of the chlorine atom for a lithium atom. ethz.ch This process is kinetically controlled, and the exchange rates generally follow the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a powerful nucleophile and can be used in subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds.

Electrophilic and Nucleophilic Aromatic Substitution on the Aromatic Rings of this compound

The two aromatic rings in this compound exhibit contrasting reactivities toward electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): Both rings are significantly deactivated towards electrophilic aromatic substitution. This is because all the major substituents—the nitro group (-NO₂), the chloro group (-Cl), the carboxylic acid group (-COOH), and the aryl group itself—are electron-withdrawing and thus deactivate the rings to attack by electrophiles. quora.com

The nitro group is a strong deactivating, meta-directing group.

The carboxylic acid group is also a deactivating, meta-directing group. quora.com

The chloro group is deactivating but ortho, para-directing. quora.com The cumulative deactivating effect of these groups makes electrophilic substitution on either ring difficult, requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (NAS): Conversely, the presence of these same electron-withdrawing groups activates the rings for nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com

3-Nitrophenyl Ring: The nitro group strongly activates this ring for nucleophilic attack, as discussed in section 4.2.2.

4-Chlorobenzoic Acid Ring: The chloro group is the leaving group in this case. The ring is activated by the ortho-carboxylic acid group and the ortho-(3-nitrophenyl) group, making it susceptible to nucleophilic displacement of the chloride, as detailed in section 4.3.2. libretexts.org

| Ring | Substituents | Reactivity towards EAS | Reactivity towards NAS | Directing Effects (EAS) | Directing Effects (NAS) |

| Phenyl ring with -Cl and -COOH | -Cl, -COOH, -Aryl(NO₂) | Deactivated | Activated | -COOH (meta), -Cl (ortho, para) | Leaving group position defines site of attack; activated by ortho/para EWGs. libretexts.org |

| Phenyl ring with -NO₂ | -NO₂, -Aryl(Cl,COOH) | Deactivated | Activated | -NO₂ (meta) | Activated by ortho/para EWGs relative to a leaving group. libretexts.org |

Regioselectivity Considerations for Further Functionalization

The regioselectivity of subsequent chemical reactions on this compound is a critical consideration for chemists aiming to synthesize specific isomers. The positions of the existing substituents on both aromatic rings direct the placement of new functional groups.

On the Benzoic Acid Ring : The carboxylic acid group (-COOH) is a meta-directing deactivator for electrophilic aromatic substitution. Conversely, the chloro group (-Cl) is an ortho-, para-directing deactivator. The directing effects of these two substituents are opposing, which can lead to a mixture of products. However, the activating or deactivating strength of each group, along with steric hindrance, will influence the major product.

On the Nitrophenyl Ring : The nitro group (-NO2) is a strong meta-directing deactivator. Therefore, in electrophilic substitution reactions, incoming electrophiles will preferentially add to the positions meta to the nitro group.

The presence of alkoxy groups, for example, can serve as partial directing groups, influencing C-H activation towards the ortho-position. mdpi.com This highlights that even substituents not directly involved in the reaction can have a significant impact on the regiochemical outcome.

Influence of Existing Substituents on Ring Activation/Deactivation

The substituents on the aromatic rings of this compound significantly influence the rings' reactivity towards electrophilic substitution.

Deactivating Groups : Both the carboxylic acid and nitro groups are strong electron-withdrawing groups, which deactivate the aromatic rings, making them less reactive than benzene. libretexts.orgmsu.edu The nitro group, in particular, can decrease the reactivity of the ring by a factor of approximately one million. msu.edu The chloro group is also a deactivating substituent due to its inductive electron withdrawal, though its lone pairs can partially offset this through resonance. libretexts.org

Combined Effect : The presence of multiple deactivating groups on both rings renders this compound significantly less susceptible to electrophilic attack compared to benzene. This deactivation must be overcome by using harsh reaction conditions or highly reactive electrophiles.

The table below summarizes the directing effects and influence on reactivity for the substituents present in this compound.

| Ring | Substituent | Type | Directing Effect (for Electrophilic Aromatic Substitution) | Influence on Reactivity |

| Benzoic Acid | -COOH | Electron-withdrawing | Meta | Deactivating |

| Benzoic Acid | -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para | Deactivating |

| Nitrophenyl | -NO2 | Strongly electron-withdrawing | Meta | Strongly Deactivating |

Derivatization Pathways for the Synthesis of Advanced Molecular Architectures from this compound

The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of more complex molecules. solubilityofthings.com Its functional groups offer multiple points for modification, allowing for the construction of diverse and advanced molecular architectures.

Diversification Through Multiple Functional Groups

The presence of three distinct functional groups—carboxylic acid, chloro, and nitro—provides numerous avenues for derivatization.

Carboxylic Acid Group : This group can be readily converted into esters, amides, or acid chlorides. For instance, treatment with thionyl chloride can produce the corresponding acyl chloride, which is a versatile intermediate for further reactions. rsc.org

Nitro Group : The nitro group is a key functional handle. It can be reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst. This resulting amine can then participate in a wide range of reactions, including diazotization and coupling, or acylation to form amides.

Chloro Group : The chloro substituent can be replaced via nucleophilic aromatic substitution, although this often requires activated systems or specific reaction conditions.

A study on a related compound, 4-chloro-3-nitrobenzoic acid, demonstrated the sequential modification of its functional groups. rsc.org The carboxylic acid was first converted to an ester, and the nitro group was subsequently reduced to an amine. rsc.org This step-wise approach allows for controlled diversification of the molecular scaffold.

Multicomponent Reactions Utilizing this compound as a Building Block

While specific examples of multicomponent reactions involving this compound are not extensively documented in the provided search results, its structural features make it a promising candidate for such reactions. Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants.

The derivatized forms of this compound, particularly after the reduction of the nitro group to an amine, could be employed in various MCRs. For example, the resulting amino-chloro-benzoic acid derivative could potentially participate in Ugi or Passerini reactions, which are well-known MCRs for the synthesis of complex amides and esters.

Computational and Theoretical Studies of 4 Chloro 2 3 Nitrophenyl Benzoic Acid

Electronic Structure and Charge Distribution Analysis

Detailed electronic structure and charge distribution analyses, including Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) surface analysis, and Natural Bond Orbital (NBO) analysis, have not been specifically reported for 4-Chloro-2-(3-nitrophenyl)benzoic acid. While these computational methods are commonly applied to understand molecular properties, their application to this specific compound is not documented in existing literature.

There are no published studies that provide the ground state geometries of this compound as determined by Density Functional Theory (DFT) calculations. Consequently, data on optimized bond lengths, bond angles, and dihedral angles for this molecule are unavailable.

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported. This type of analysis is crucial for identifying the electrophilic and nucleophilic sites within a molecule, and its absence limits the understanding of the compound's reactivity and intermolecular interactions.

Natural Bond Orbital (NBO) analysis, a method used to study charge transfer and electron delocalization within a molecule, has not been performed on this compound according to available records. Such an analysis would provide valuable insights into the intramolecular interactions and stability of the compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis and potential energy surface mapping are essential for understanding the flexibility and preferred spatial arrangements of a molecule. However, no such studies have been published for this compound.

The rotational energy landscape and torsional barriers associated with the biaryl linkage in this compound have not been computationally investigated. This information is critical for understanding the molecule's conformational dynamics and how it might interact with other molecules.

While the carboxylic acid group is known to participate in hydrogen bonding, specific computational studies on the intermolecular hydrogen bonding patterns and resulting conformational preferences of this compound are not available in the scientific literature.

Following a comprehensive search for scientific literature and data, it has been determined that there are no specific computational or theoretical studies available for the compound "this compound" in the public domain. The requested detailed analyses for Frontier Molecular Orbitals (FMO), global and local reactivity descriptors, and theoretical spectroscopic predictions (Infrared, Raman, NMR, UV-Vis) could not be performed as no published research data for this specific molecule were found.

Further theoretical research, including Density Functional Theory (DFT) calculations, would need to be conducted on "4--Chloro-2-(3-nitrophenyl)benzoic acid" to generate the data required to populate the sections and subsections outlined in the user's request.

Reaction Mechanism Elucidation Through Transition State Calculations

Detailed computational studies involving transition state calculations to elucidate the synthetic pathways and reactive transformations of this compound have not been specifically reported. However, the general principles of electrophilic aromatic substitution and nucleophilic aromatic substitution, which are fundamental to the synthesis of related compounds, are well-understood through computational chemistry.

Computational Investigations of Synthetic Pathway Intermediates

The synthesis of chloro-nitro-benzoic acids typically involves multi-step reactions, including nitration and chlorination of a benzoic acid precursor. Computational models, often employing Density Functional Theory (DFT), are instrumental in predicting the stability and reactivity of intermediates in such syntheses. For analogous compounds, these calculations help in determining the preferred sites of substitution by analyzing the electron density distribution and the energies of the corresponding sigma complexes (arenium ions) which act as intermediates. The directing effects of the existing substituents (carboxyl, nitro, and chloro groups) are governed by their electronic properties (inductive and resonance effects), which can be quantified through computational analysis of the electrostatic potential and frontier molecular orbitals of the reactant molecules.

Energetics and Kinetics of Key Transformations of this compound

The energetics and kinetics of reactions involving chloro-nitro-benzoic acid derivatives, such as nucleophilic substitution of the chlorine atom, can be computationally modeled to determine activation energies and reaction rate constants. For instance, studies on the reaction of 4-chloro-3,5-dinitrobenzoic acid with hydroxide (B78521) ions have utilized computational methods to understand the formation of intermediate complexes. Such analyses for this compound would be crucial in predicting its reactivity towards various nucleophiles and understanding its degradation pathways. The presence of the electron-withdrawing nitro and chloro groups is expected to influence the acidity of the carboxylic acid and the electrophilicity of the aromatic rings, factors that can be precisely quantified through pKa calculations and analysis of the LUMO (Lowest Unoccupied Molecular Orbital) energy.

Intermolecular Interactions and Supramolecular Assembly Prediction

The prediction of how molecules of this compound interact with each other in the solid state is crucial for understanding its crystal structure and physical properties. Computational methods are powerful tools for investigating these non-covalent interactions.

Hydrogen Bonding Networks in Solid State and Solution

The carboxylic acid group in this compound is a primary site for strong hydrogen bonding. In the solid state, it is highly probable that the molecules would form dimeric structures through O-H···O hydrogen bonds between the carboxyl groups, a common motif in carboxylic acids. Computational studies on related nitrobenzoic acids have confirmed the stability of such dimers. In solution, the nature of hydrogen bonding would be dependent on the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. Quantum chemical calculations can model these interactions and predict the most stable solvated structures.

Pi-Stacking and Halogen Bonding Interactions

The aromatic rings of this compound provide opportunities for π-stacking interactions, where the electron-rich and electron-poor regions of adjacent molecules align. The presence of the electron-withdrawing nitro group can polarize the aromatic rings, potentially leading to favorable offset π-stacking arrangements.

Furthermore, the chlorine atom can participate in halogen bonding, a directional non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the oxygen atoms of the nitro or carboxyl groups. Computational analysis of the molecular electrostatic potential surface would be essential to identify the location and magnitude of the σ-hole on the chlorine atom and predict the geometry and strength of potential halogen bonds. Theoretical investigations on copper(II) chloro-nitro-benzoato complexes have highlighted the significant role of various non-covalent interactions, including anion-π interactions, in stabilizing the crystal lattice. rsc.org

In the absence of direct experimental data for every chemical compound, computational and theoretical chemistry serves as a powerful tool for predicting molecular properties and reactivity. For a complex molecule such as this compound, quantum chemical calculations can provide significant insights into its behavior. These studies are centered around calculating molecular descriptors and establishing relationships between these descriptors and the molecule's reactivity through Quantitative Structure-Reactivity Relationships (QSRR).

Molecular Descriptors for Predicting Chemical Behavior

Molecular descriptors are numerical values that characterize a molecule's chemical and physical properties. Through computational methods like Density Functional Theory (DFT), a range of these descriptors can be calculated to predict the chemical behavior of this compound. DFT is a widely used method for studying the electronic structure of molecules. iau.ir

Key quantum chemical descriptors that would be critical in understanding the reactivity of this compound include: